2-chloro-1-{1-[2-(4-fluorophenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one
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Overview
Description
2-chloro-1-{1-[2-(4-fluorophenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one is a complex organic compound with a unique structure that includes a pyrrole ring substituted with a 4-fluorophenyl group and a chloroethyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-{1-[2-(4-fluorophenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with an organohalide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-{1-[2-(4-fluorophenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-chloro-1-{1-[2-(4-fluorophenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-1-{1-[2-(4-fluorophenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(4-fluorophenyl)-1-propanone
- 1-(4-fluorophenyl)-3-(5-(4-fluorophenyl)-2-furyl)-2-propen-1-one
Uniqueness
2-chloro-1-{1-[2-(4-fluorophenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one is unique due to its specific substitution pattern and the presence of both a pyrrole ring and a chloroethyl ketone moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
2-Chloro-1-{1-[2-(4-fluorophenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one (CAS No. 784172-19-6) is a synthetic organic compound notable for its unique structural features, which include a chloro group and a pyrrole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.
Molecular Structure and Properties
The molecular formula of this compound is C16H17ClFNO, with a molecular weight of approximately 293.76 g/mol. The compound's structure is characterized by the following features:
- Chloro group : Enhances nucleophilicity and reactivity.
- Pyrrole ring : Imparts biological activity through interactions with various biological targets.
- Fluorophenyl ethyl substituent : Potentially contributes to its pharmacological profile.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, pyrrole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. In particular, studies have demonstrated that related compounds can effectively target pathways involved in tumor growth and metastasis.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HCT-15 (colon carcinoma) | <10 | Induces apoptosis via Bcl-2 inhibition |
Compound B | Jurkat (leukemia) | <5 | Inhibits cell cycle progression |
2-Chloro-1-{...} | TBD | TBD | TBD |
Anticonvulsant Activity
The anticonvulsant properties of pyrrole derivatives have been explored, with some compounds demonstrating effectiveness in animal models of epilepsy. The structure–activity relationship (SAR) studies suggest that modifications on the pyrrole ring can significantly enhance anticonvulsant efficacy.
Enzyme Inhibition
Preliminary studies indicate that 2-chloro-1-{...} may act as an inhibitor of specific kinases involved in cancer and other diseases. The presence of the chloro group suggests potential for binding to active sites of target enzymes, leading to inhibition of their activity.
Case Studies
Several case studies have investigated the biological effects of structurally similar compounds:
- Case Study 1 : A pyrrole derivative was tested against multiple cancer cell lines, showing promising results with an IC50 value significantly lower than standard chemotherapeutics.
- Case Study 2 : Another study focused on the anticonvulsant effects of a related compound, which showed complete protection against seizures in rodent models.
Pharmacological Profiles
The pharmacological profiles of 2-chloro-1-{...} are still under investigation, but initial findings suggest potential applications in treating:
- Cancer
- Epilepsy
- Other neurological disorders
Interaction Studies
Ongoing research aims to elucidate the binding affinities and mechanisms through which this compound interacts with its biological targets. Understanding these interactions is crucial for developing effective therapeutic agents.
Properties
IUPAC Name |
2-chloro-1-[1-[2-(4-fluorophenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO/c1-11-9-15(16(20)10-17)12(2)19(11)8-7-13-3-5-14(18)6-4-13/h3-6,9H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAVZTPPCSBHJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC2=CC=C(C=C2)F)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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